molecular formula C25H22ClN3O3S2 B2434173 2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 670273-89-9

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2434173
CAS RN: 670273-89-9
M. Wt: 512.04
InChI Key: NDSDKXNZLABUCA-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O3S2 and its molecular weight is 512.04. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor Potential

The compound and its analogues have shown promise as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the folate pathway of cells. This dual inhibitory activity suggests potential for use in cancer therapy due to the role of these enzymes in DNA synthesis and repair. A classical analogue demonstrated significant potency against both human TS and DHFR, indicating the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2008).

Anticancer Activity

Derivatives of the compound have been synthesized and tested for their anticancer activity. Particularly, derivatives have shown selectivity and potency against leukemia cell lines, highlighting their potential as therapeutic agents in cancer treatment. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective anticancer drugs (Horishny, Arshad, & Matiychuk, 2021).

Structural and Vibrational Analysis

Research on related compounds has also included detailed structural analysis through crystallography and vibrational spectroscopy. These studies offer insight into the molecular conformation, stability, and electronic interactions of these compounds, which are essential for understanding their biological activities and optimizing their pharmacological properties (Subasri et al., 2017).

QSAR Studies and Antibacterial Activity

Quantitative structure-activity relationship (QSAR) studies and evaluations of antibacterial activity have been conducted on similar compounds. These studies aim to correlate the chemical structure of the compounds with their biological activity, providing valuable information for the development of new antibacterial agents. The findings suggest that certain structural modifications can enhance the hydrophobic or steric bulk character of the compounds, potentially increasing their antibacterial efficacy (Desai et al., 2008).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S2/c26-17-10-8-16(9-11-17)20-14-33-23-22(20)24(31)29(18-5-2-1-3-6-18)25(28-23)34-15-21(30)27-13-19-7-4-12-32-19/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDKXNZLABUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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